TRANS-STILBENE-D10
Overview
Description
TRANS-STILBENE-D10: is a deuterium-labeled derivative of trans-stilbene, a compound known for its applications in various scientific fields. The deuterium labeling involves the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to study the pharmacokinetics and metabolic pathways of compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-stilbene derivatives, including trans-stilbene-d10, typically involves carbon-carbon coupling reactions. One common method is the phosphine-catalyzed coupling reaction of benzylic halides. This reaction proceeds smoothly in the presence of bases such as CsF/B(OMe)3 and NaH, yielding trans-stilbenes in good quantities . Another method involves the bromination of trans-stilbene to form meso-stilbene dibromide, followed by dehydrohalogenation to produce diphenylacetylene .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar coupling reactions, optimized for higher yields and purity. The use of transition metal catalysts or metal-free conditions can be tailored to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: Trans-stilbene-d10 undergoes various chemical reactions, including:
Oxidation: Trans-stilbene can be oxidized to form stilbene oxide.
Reduction: Reduction reactions can convert trans-stilbene to stilbene diol.
Substitution: Halogenation reactions, such as bromination, can produce dibromo derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bromine (Br2) in dichloromethane (DCM) for bromination.
Major Products:
Oxidation: Stilbene oxide.
Reduction: Stilbene diol.
Substitution: Meso-stilbene dibromide.
Scientific Research Applications
Trans-stilbene-d10 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and kinetics due to its deuterium labeling.
Biology: Helps in understanding metabolic pathways and enzyme interactions.
Industry: Utilized in the manufacturing of dye lasers, optical brighteners, and synthetic estrogens.
Mechanism of Action
The mechanism of action of trans-stilbene-d10 involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes involved in metabolic pathways, altering their activity.
Pathways Involved: The deuterium labeling affects the pharmacokinetics and metabolic stability of the compound, leading to changes in its biological activity.
Comparison with Similar Compounds
Trans-stilbene-d10 can be compared with other similar compounds, such as:
Resveratrol: Known for its anti-oxidant and anti-inflammatory properties.
Pterostilbene: A derivative of resveratrol with better bioavailability.
Pinosylvin: A natural polyphenol with antimicrobial properties.
Uniqueness: this compound’s uniqueness lies in its deuterium labeling, which provides distinct advantages in scientific research, such as improved metabolic stability and the ability to trace the compound in complex biological systems .
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-[(E)-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJANXHGTPQOBST-FHJPSXJRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])/C=C/C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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